
2,3-Diamino-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 2 and 3 positions and a methoxy group at the 5 position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-methoxybenzoic acid typically involves the nitration of 5-methoxybenzoic acid, followed by reduction and subsequent diazotization. The nitration step introduces nitro groups at the 2 and 3 positions, which are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the diazotization of the amino groups to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diamino-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 2,3-Dinitro-5-methoxybenzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Diamino-5-methoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as an inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants .
Wirkmechanismus
The mechanism of action of 2,3-Diamino-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This dual functionality makes it a potent inhibitor of certain biological processes .
Vergleich Mit ähnlichen Verbindungen
2,3-Diaminobenzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxybenzoic acid: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,3-Diamino-4-methoxybenzoic acid: Similar structure but with the methoxy group at the 4 position, leading to different steric and electronic effects.
Uniqueness: 2,3-Diamino-5-methoxybenzoic acid is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2,3-diamino-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H,11,12) |
InChI-Schlüssel |
CHPLZXCQMWFXLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
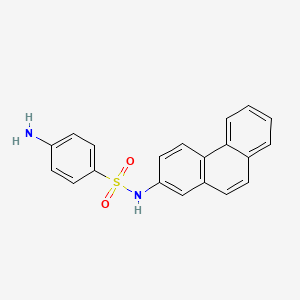
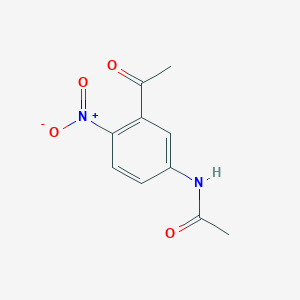
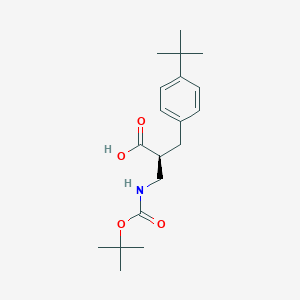
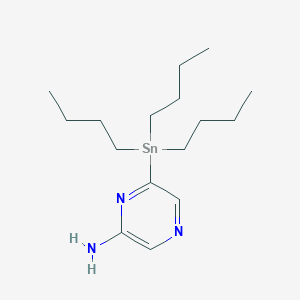
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
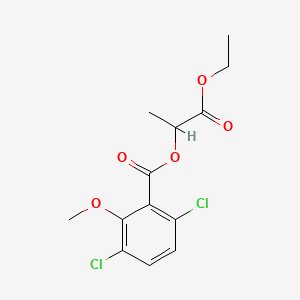
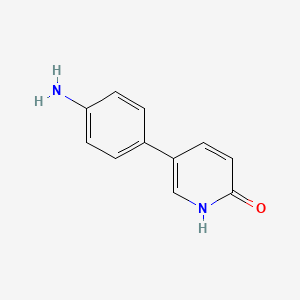
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)



